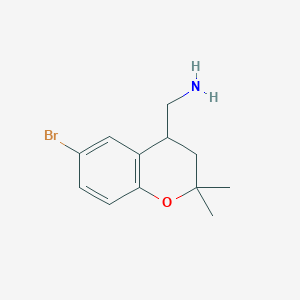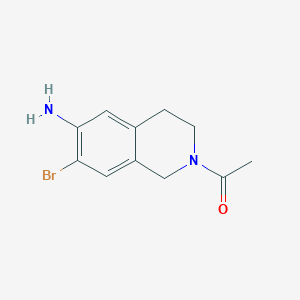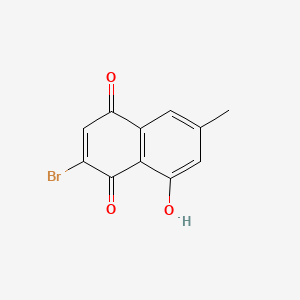![molecular formula C15H27NOSi B11850959 Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- CAS No. 194869-04-0](/img/structure/B11850959.png)
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Triisopropylsilyl)oxy)aniline is an organic compound that features a triisopropylsilyl (TIPS) group attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the TIPS group provides steric protection and can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triisopropylsilyl)oxy)aniline typically involves the protection of aniline with a triisopropylsilyl group. One common method is the reaction of aniline with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-((Triisopropylsilyl)oxy)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The TIPS group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
2-((Triisopropylsilyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Triisopropylsilyl)oxy)aniline depends on the specific reactions it undergoes. The TIPS group provides steric protection, which can influence the reactivity of the aniline moiety. In substitution reactions, the TIPS group can be selectively removed to reveal the reactive aniline group, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Trimethylsilyl)oxy)aniline: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)aniline: Features a tert-butyldimethylsilyl group, providing different steric and electronic properties.
Uniqueness
2-((Triisopropylsilyl)oxy)aniline is unique due to the bulkiness of the triisopropylsilyl group, which provides significant steric protection. This can influence the compound’s reactivity and stability, making it useful in specific synthetic applications where such protection is desired.
Propriétés
Numéro CAS |
194869-04-0 |
|---|---|
Formule moléculaire |
C15H27NOSi |
Poids moléculaire |
265.47 g/mol |
Nom IUPAC |
2-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,16H2,1-6H3 |
Clé InChI |
POMRKYHXCJILKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


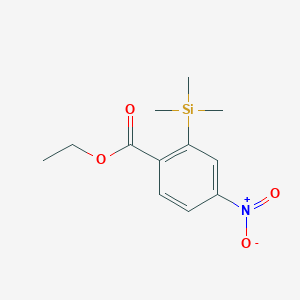
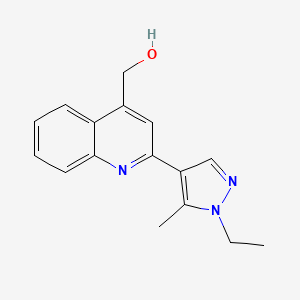

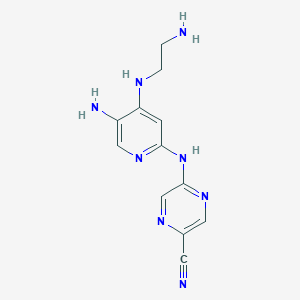
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
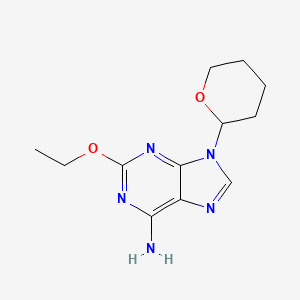
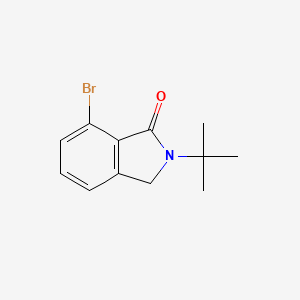
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
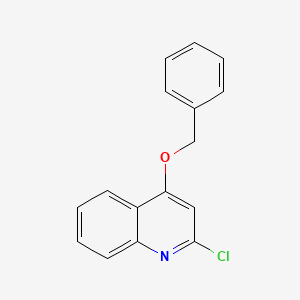
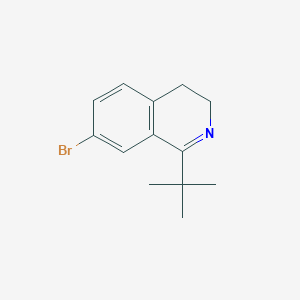
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
